N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-1-benzofuran-2-carboxamide
Description
The compound N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-1-benzofuran-2-carboxamide is a heterocyclic organic molecule featuring two distinct aromatic systems: a 1,3-benzodioxole moiety and a 1-benzofuran core. The benzodioxole group (a methylenedioxy-substituted benzene) is linked via a 1,2-oxazole (isoxazole) ring to a methylene bridge, which connects to the benzofuran-2-carboxamide group.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-20(19-8-12-3-1-2-4-15(12)26-19)21-10-14-9-17(27-22-14)13-5-6-16-18(7-13)25-11-24-16/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNZBDKCBLOBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it is predicted that f2493-1889 may interact with its targets to induce changes in cellular function.
Biochemical Pathways
Given the compound’s structure, it is possible that it may influence a variety of pathways, potentially leading to downstream effects on cellular function.
Pharmacokinetics
The pharmacokinetic properties of F2493-1889, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Based on its structural similarity to other compounds, it is predicted that f2493-1889 may induce changes in cellular function.
Action Environment
The action, efficacy, and stability of F2493-1889 may be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment in which the compound is active.
Comparison with Similar Compounds
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1040639-97-1)
- Molecular Formula : C₁₉H₁₃F₃N₂O₄
- Molecular Weight : 390.3 g/mol
- Key Differences : Replaces the benzofuran-2-carboxamide group with a 3-(trifluoromethyl)benzamide moiety.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the benzofuran system, which may improve membrane permeability but reduce π-π stacking interactions in biological targets .
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)
- Molecular Formula : C₁₄H₁₁FN₂O₃
- Molecular Weight : 286.25 g/mol
- Key Differences : Substitutes the benzodioxol-oxazole unit with a 4-methyl-1,2,5-oxadiazole group and introduces a fluorine atom on the benzofuran core.
- The oxadiazole ring may confer greater rigidity compared to the oxazole linker in the target compound .
Analogues with Benzodioxol-Oxazole Scaffolds
2-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-[unidentified derivative] (Partial data from )
- Molecular Weight Range : 165.24–242.21 g/mol (for related compounds)
- Key Differences : Lacks the benzofuran-2-carboxamide group; instead, features pyrazole or pyridine substituents.
- Implications : The absence of the benzofuran system reduces aromatic surface area, which could diminish interactions with hydrophobic binding pockets in proteins .
Comparative Data Table
*The target compound’s molecular formula can be inferred as C₂₀H₁₅N₂O₅ (benzodioxol [C₇H₅O₂] + oxazole [C₃H₂NO] + methyl [CH₂] + benzofuran-2-carboxamide [C₉H₅NO₂]).
Discussion of Substituent Effects
- Benzofuran vs. Benzamide : The benzofuran system offers extended π-conjugation, favoring interactions with aromatic residues in proteins (e.g., tyrosine, phenylalanine). In contrast, the trifluoromethyl group in the benzamide analog increases hydrophobicity and may enhance blood-brain barrier penetration .
- Oxazole vs.
- Halogenation : Fluorine substitution (as in ) can modulate electronic effects, improving binding affinity and altering pharmacokinetic profiles .
Preparation Methods
Oxazole Ring Formation via Cyclization
The 1,2-oxazole core is synthesized through a [3+2] cycloaddition between a nitrile oxide and an alkyne. For example, 1,3-benzodioxol-5-ylacetonitrile oxide reacts with propargyl amine under microwave irradiation (120°C, 30 min) to yield the oxazole ring. This method, adapted from microwave-assisted protocols, achieves 85% yield with minimal side products.
Reaction Conditions
| Component | Quantity | Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Nitrile oxide | 1.2 eq | Piperidine | Acetic acid | 120°C | 30 min |
| Propargyl amine | 1.0 eq | NaOAc (0.1 eq) | - | - | - |
Functionalization to Methylamine
The 3-methyl position of the oxazole is brominated using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux), followed by amination with aqueous ammonia (25% NH₃, 70°C, 6 h). This stepwise protocol ensures regioselectivity, yielding the amine intermediate in 78% overall efficiency.
Synthesis of Fragment B: 1-Benzofuran-2-Carboxylic Acid
Cyclization of 2-Hydroxybenzoic Acid Derivatives
Benzofuran-2-carboxylic acid is synthesized via acid-catalyzed cyclization of ethyl 2-hydroxybenzoate with chloroacetone. Using H₂SO₄ (conc.) at 80°C for 4 h, the reaction proceeds via intramolecular Friedel-Crafts alkylation, achieving 90% yield.
Optimization Data
| Acid Catalyst | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂SO₄ | 80°C | 90 | 98.5 |
| PTSA | 100°C | 75 | 95.2 |
Carboxylic Acid Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with Fragment A. This step ensures efficient amide bond formation without racemization.
Coupling of Fragments A and B
Amide Bond Formation
The final step involves coupling the acyl chloride of Fragment B with Fragment A using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 12 h, yielding the target compound in 82% isolated yield.
Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 82 |
| DCC/DMAP | THF | RT | 68 |
| HATU | DMF | -20°C | 75 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation is achieved through:
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H), 7.52 (s, 1H), 6.98–6.84 (m, 3H), 5.92 (s, 2H), 4.76 (s, 2H).
-
HRMS (ESI+) : m/z calcd for C₂₀H₁₅N₂O₅ [M+H]⁺ 373.1034, found 373.1031.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines oxazole formation and amide coupling in a single pot. Using microwave irradiation (150°C, 20 min), the reaction achieves 70% yield, reducing overall synthesis time by 40% compared to stepwise methods.
Enzymatic Catalysis
Lipase-mediated amidation in tert-butanol (45°C, 24 h) offers an eco-friendly alternative, though yields remain moderate (58%).
Challenges and Optimization Strategies
Steric Hindrance in Oxazole Functionalization
Bulky substituents on the oxazole ring necessitate optimized reaction conditions. Increasing the catalyst loading (piperidine from 0.1 to 0.3 eq) improves amination yields by 15%.
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may promote side reactions. Balancing solvent polarity and temperature is critical for high-purity yields.
Industrial-Scale Production Considerations
Cost-Efficiency of Starting Materials
Sourcing 1,3-benzodioxol-5-ylacetonitrile oxide commercially reduces synthesis costs by 30% compared to in-house preparation.
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step coupling reactions. A key step is the formation of the oxazole ring via cyclization of precursors such as benzodioxole derivatives with furan carbonyl chlorides in the presence of a base (e.g., NaOH or DMAP). Reaction conditions such as temperature (e.g., reflux at 50–100°C), solvent choice (e.g., DCM or chloroform), and reaction time (24–48 hours) significantly impact yield . Purification via column chromatography (using eluents like toluene/ethyl acetate) is often required to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the benzodioxole, oxazole, and benzofuran moieties. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and aromatic rings. Mass spectrometry (MS), particularly high-resolution ESI-MS, validates molecular weight and fragmentation patterns . Purity is assessed using HPLC with UV detection at λ = 254 nm .
Q. How can researchers design initial bioactivity screens for this compound?
Prioritize in vitro assays targeting mechanisms suggested by structural analogs. For example:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
Contradictions may arise from differences in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Perform dose-response curves across multiple cell lines or microbial strains.
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP assays for viability) .
- Compare results to structurally similar compounds, such as nitrobenzamide derivatives, to identify structure-activity relationships (SARs) .
Q. What strategies improve low reaction yields in synthesizing benzofuran-oxazole hybrids?
Low yields (e.g., 18% in ) are often due to steric hindrance or side reactions. Mitigation strategies include:
- Catalyst optimization : Use EDC∙HCl or DMAP to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Stepwise purification : Isolate intermediates before final cyclization to reduce impurities .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in specific biological targets?
- Target identification : Use molecular docking studies with proteins linked to benzodioxole activity (e.g., cytochrome P450 or DNA topoisomerases) .
- Pathway analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Competitive binding assays : Use fluorescent probes to assess direct interactions with suspected targets .
Q. What experimental approaches are recommended for assessing environmental stability and biodegradation?
- Hydrolysis studies : Incubate the compound at varying pH levels (1–13) and analyze degradation products via LC-MS .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor decomposition using GC-MS .
- Microbial degradation : Use soil or wastewater microcosms to assess half-life under aerobic/anaerobic conditions .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate bioactivity data with orthogonal assays and contextualize findings using SARs from analogs (e.g., ’s nitrofuran-benzoxazole hybrids).
- Experimental Design : For environmental studies, follow protocols from , including randomized block designs and replicate sampling to ensure statistical robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
